molecular formula C23H17NO4 B435982 4'-methylbiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4'-methylbiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B435982
M. Wt: 371.4g/mol
InChI Key: ZTQQNKZZUHJQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 4’-methyl[1,1’-biphenyl]-4-yl acetic acid with 1,3-dioxo-1,3-dihydro-2H-isoindole in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

Uniqueness

4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C23H17NO4/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)28-21(25)14-24-22(26)19-4-2-3-5-20(19)23(24)27/h2-13H,14H2,1H3

InChI Key

ZTQQNKZZUHJQTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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